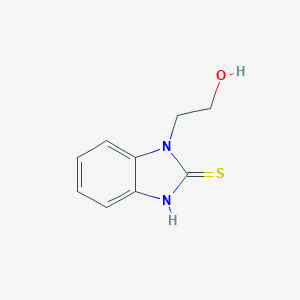
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol, also known as SBE, is a chemical compound that has garnered significant interest in scientific research due to its unique properties. SBE is a thiol-containing molecule that has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low toxicity. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have low cytotoxicity in a number of cell lines, which makes it a potential candidate for further study. However, one of the limitations of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol to cells or animals in a consistent and reproducible manner.
Orientations Futures
There are a number of future directions for the study of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and cancer. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further study is also needed to fully understand the mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol and its potential interactions with other molecules in the body.
Méthodes De Synthèse
The synthesis of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can be achieved through the reaction of 2-mercapto-1H-benzimidazole with ethylene oxide in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Nom du produit |
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |
Clé InChI |
HZBUBYILVFRSTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
SMILES canonique |
C1=CC=C2C(=C1)NC(=S)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)